molecular formula C24H22N2O3 B2454812 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 851405-93-1

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2454812
CAS RN: 851405-93-1
M. Wt: 386.451
InChI Key: OBROZWKGEWHGEA-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Naphthalen-2-yl)acetamide and its derivatives, including quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds showed promising activities, especially against nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer cell lines. One compound demonstrated specific cytotoxicity against human nasopharyngeal carcinoma cell lines with no detectable cytotoxicity against peripheral blood mononuclear cells at concentrations up to 50 μM (Chen et al., 2013).

Crystallographic Analysis

The crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide has been analyzed, revealing the molecular conformation that contributes to its potency as a melatonin analog. This structural information is valuable for understanding the interaction mechanisms of similar compounds with biological targets (Tinant et al., 1994).

Co-crystal Formation

Research on the structural study of co-crystals and a salt of quinoline derivatives with an amide bond highlighted the formation of co-crystals with aromatic diols. This study provides insights into the molecular interactions and potential applications of these compounds in materials science (Karmakar et al., 2009).

Oxidation Reactions and Molecular Structure

The synthesis, molecular structure, and oxidation reactions of specific naphthalen derivatives have been explored, offering insights into the chemical behavior and potential applications of these compounds in developing novel pharmaceuticals or materials (Malkova et al., 2014).

Properties of Salt and Inclusion Compounds

Investigations into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have revealed unique interactions and potential for developing advanced materials with specific fluorescence and gelation properties (Karmakar et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide involves the condensation of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(naphthalen-1-yl)acetic acid followed by reduction and acetylation.", "Starting Materials": [ "7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "2-(naphthalen-1-yl)acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(naphthalen-1-yl)acetic acid in the presence of pyridine and methanol to form N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide.", "Step 2: Reduction of the imine group in the product from step 1 using sodium borohydride in methanol.", "Step 3: Acetylation of the amine group in the product from step 2 using acetic anhydride in chloroform." ] }

CAS RN

851405-93-1

Molecular Formula

C24H22N2O3

Molecular Weight

386.451

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H22N2O3/c1-29-20-10-9-18-13-19(24(28)26-22(18)15-20)11-12-25-23(27)14-17-7-4-6-16-5-2-3-8-21(16)17/h2-10,13,15H,11-12,14H2,1H3,(H,25,27)(H,26,28)

InChI Key

OBROZWKGEWHGEA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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